![molecular formula C11H15NOS B567572 4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃] CAS No. 1283095-47-5](/img/structure/B567572.png)

4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]

描述

“4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is a compound that has been studied for its potential use as an inhibitor of APOL1 . It’s used in the treatment of APOL1-mediated diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

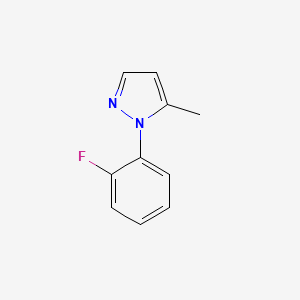

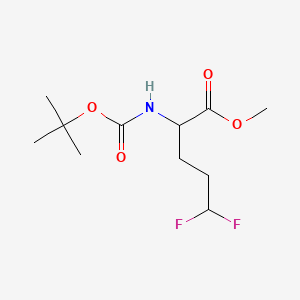

Molecular Structure Analysis

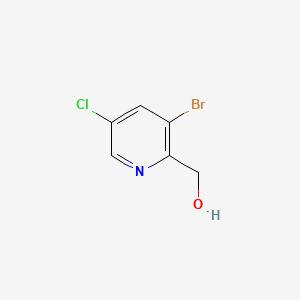

The molecular structure of “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” is complex, as indicated by its name. The compound is a spiro compound, meaning it has two rings that share a single atom . The rings in this case are a piperidine ring and a thieno[2,3-c]pyran ring .科学研究应用

促痛觉素/孤儿素FQ受体拮抗剂:Toledo等人的研究(2014)发现了一系列基于二氢螺(哌啶-4,7'-噻吩并[2,3-c]吡喃)骨架的化合物,它们是有效的NOP拮抗剂,对经典阿片受体具有高选择性。这些化合物具有口服活性,并且在调节应激反应、焦虑、情绪和进食行为等生理功能方面显示出潜力(Toledo et al., 2014)。

σ受体配体:Oberdorf等(2012)合成了30多种基于6',7'-二氢螺[哌啶-4,4'-噻吩并[3,2-c]吡喃]骨架的σ配体。这些配体根据其取代模式显示出不同的σ受体亲和力和选择性,表明在神经药理学中具有潜在应用(Oberdorf et al., 2012)。

抗结核活性:Alluri等(2017)评估了4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]类似物对活性结核分枝杆菌和休眠结核分枝杆菌的抗结核效力。他们研究中的化合物06显示出有希望的疗效,甚至比异烟肼和利福平等标准药物对休眠结核病更有效(Alluri et al., 2017)。

c-Met/ALK抑制剂:Li等(2013)发现了一系列螺[吲哚啉-3,4'-哌啶]-2-酮,其中4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]是c-Met/ALK的有效、选择性和高效抑制剂,而c-Met/ALK是癌症治疗中的重要靶点(Li et al., 2013)。

作用机制

Target of Action

The primary target of 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] is APOL1 . APOL1 is a protein that plays a crucial role in various diseases, including pancreatic cancer, focal segmental glomerulosclerosis (FSGS), and non-diabetic kidney disease (NDKD) .

Mode of Action

4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] acts as an inhibitor of APOL1 . By binding to APOL1, it prevents the protein from performing its normal function, thereby altering the progression of diseases mediated by APOL1 .

Result of Action

The inhibition of APOL1 by 4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran] can potentially alter the progression of APOL1-mediated diseases . This includes diseases such as pancreatic cancer, FSGS, and NDKD .

未来方向

The future directions for research on “4’,5’-Dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]” could involve further exploration of its potential as an APOL1 inhibitor . This could include studies on its efficacy in treating APOL1-mediated diseases, as well as investigations into its synthesis and properties.

属性

IUPAC Name |

spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOS/c1-7-13-11(3-5-12-6-4-11)10-9(1)2-8-14-10/h2,8,12H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYGLHSLUMTSPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCNCC2)C3=C1C=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680668 | |

| Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283095-47-5 | |

| Record name | 4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

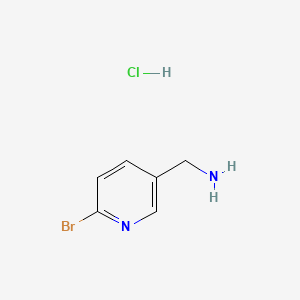

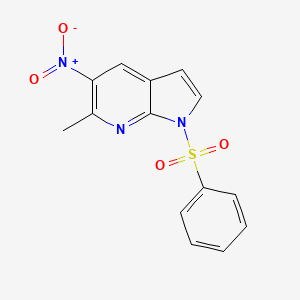

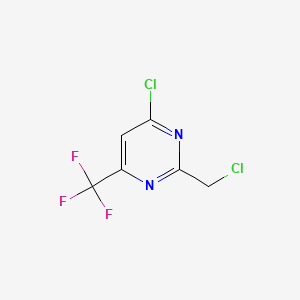

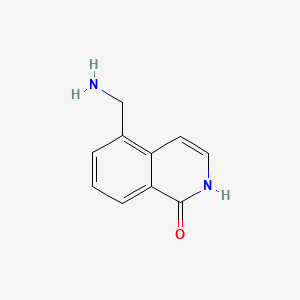

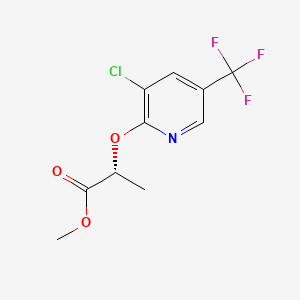

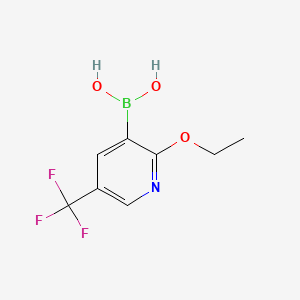

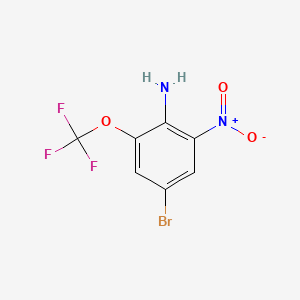

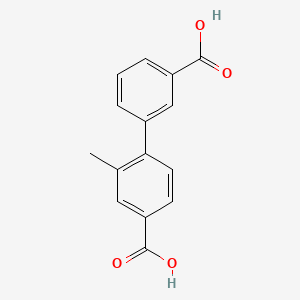

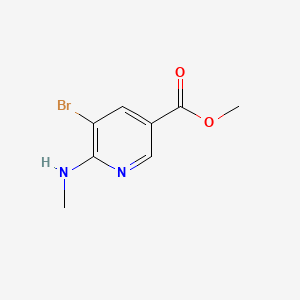

Synthesis routes and methods

Procedure details

Q1: How do 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives interact with their biological targets, and what are the downstream effects?

A: Research indicates that specific derivatives of 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] exhibit high affinity for the nociceptin/orphanin FQ (NOP) receptor [, ] and the retinoic acid receptor-related orphan receptor C2 (RORγt) [].

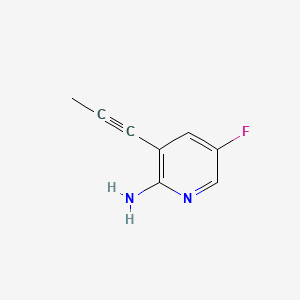

Q2: What is the significance of structure-activity relationship (SAR) studies for 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] derivatives, and what key insights have been gained?

A2: SAR studies are crucial for understanding how modifications to the 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] scaffold influence its biological activity, potency, and selectivity.

- For instance, researchers identified that incorporating specific substituents on the 3-position of the scaffold could significantly enhance the binding affinity for the NOP receptor. []

- Similarly, modifications to the 2-position with halobenzyl groups further improved the potency and selectivity for NOP over other related receptors. []

- In the context of RORγt, modifications guided by structure-based design led to the identification of compounds with improved binding affinity, functional activity, and pharmacokinetic properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。